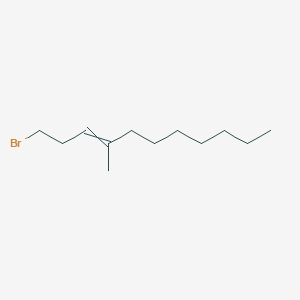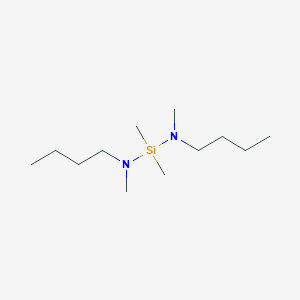
3,6-dinitro-4-phenyl-1H-quinoline-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-dinitro-4-phenyl-1H-quinoline-2-thione is a chemical compound with the molecular formula C15H8N4O4S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structural features, which include nitro groups and a thione group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dinitro-4-phenyl-1H-quinoline-2-thione typically involves the nitration of 4-phenylquinoline-2-thione. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective introduction of nitro groups at the 3 and 6 positions of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced nitration techniques can enhance the efficiency and yield of the compound. Safety measures are crucial due to the handling of strong acids and the potential for exothermic reactions.
Chemical Reactions Analysis
Types of Reactions
3,6-dinitro-4-phenyl-1H-quinoline-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the nitro groups.
Major Products
Oxidation: Quinoline-2,3-dione derivatives.
Reduction: Amino derivatives of quinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3,6-dinitro-4-phenyl-1H-quinoline-2-thione has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other quinoline derivatives and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-dinitro-4-phenyl-1H-quinoline-2-thione involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The thione group can also participate in redox reactions, contributing to the compound’s overall reactivity. These interactions can lead to the modulation of biological pathways, making the compound of interest in pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
4-phenylquinoline-2-thione: Lacks the nitro groups, making it less reactive in certain chemical reactions.
3,6-dinitroquinoline: Similar nitro substitution but lacks the thione group, affecting its chemical properties and reactivity.
2-thioxo-1,2-dihydroquinoline-3-carboxylic acid: Contains a thione group but differs in the overall structure and functional groups.
Uniqueness
3,6-dinitro-4-phenyl-1H-quinoline-2-thione is unique due to the presence of both nitro and thione groups, which impart distinct chemical reactivity and potential biological activities. Its structural features make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
592553-14-5 |
|---|---|
Molecular Formula |
C15H9N3O4S |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
3,6-dinitro-4-phenyl-1H-quinoline-2-thione |
InChI |
InChI=1S/C15H9N3O4S/c19-17(20)10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)14(18(21)22)15(23)16-12/h1-8H,(H,16,23) |
InChI Key |
IKIPBGGLSTZHHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=S)NC3=C2C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


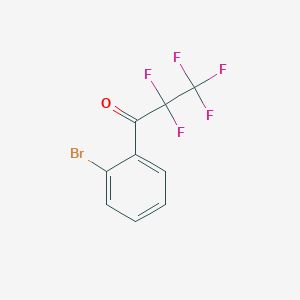
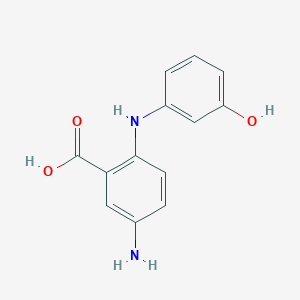
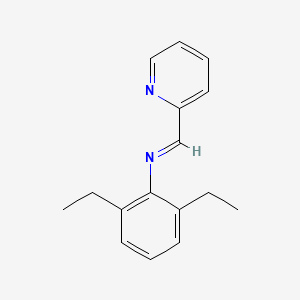
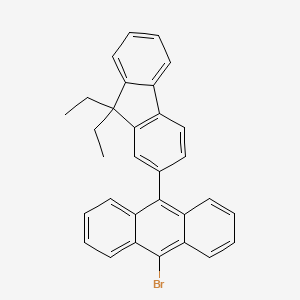
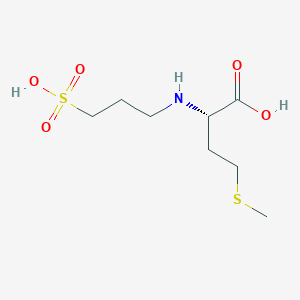
![[(2S,6S)-4-benzyl-6-methoxymorpholin-2-yl]methanol](/img/structure/B14214736.png)
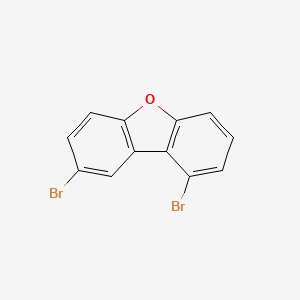
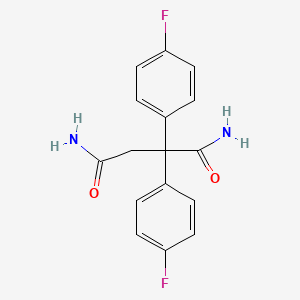
![Benzoic acid;[3,5-bis[(10-butylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14214764.png)
![1-[(4-Bromophenyl)ethynyl]-3-[(4-hexylphenyl)ethynyl]benzene](/img/structure/B14214771.png)
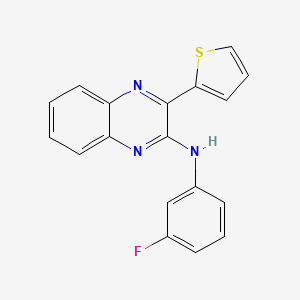
![Ethanone, 2-[(3,5-dimethoxyphenyl)amino]-1-(4-hydroxyphenyl)-](/img/structure/B14214781.png)
